N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide
Description
Properties
IUPAC Name |
N-methyl-2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-18(10-6-4-3-5-7-10)11(21)8-20-9-15-13-12(14(20)22)16-17-19(13)2/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDUWGSUDMJOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC(=O)N(C)C3=CC=CC=C3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide is a complex organic compound belonging to the class of triazolo-pyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound by summarizing relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula
The molecular formula is C_{15}H_{16}N_{6}O, with a molecular weight of approximately 284.33 g/mol.
The biological activity of triazolo-pyrimidine derivatives often involves interactions with various biological targets such as enzymes and receptors. For instance, these compounds may inhibit DNA gyrase and topoisomerase IV enzymes, which are crucial for bacterial DNA replication and transcription. This mechanism underlies their potential as antimicrobial agents against a range of bacterial strains .
Antimicrobial Activity
Research indicates that triazolo-pyrimidine derivatives exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. In particular, derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
Anticancer Activity
Triazolo-pyrimidine derivatives have also been evaluated for their cytotoxic effects on cancer cell lines:
- Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives possess cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For instance, some compounds showed IC50 values in the low micromolar range .
Case Study 1: Evaluation of Antibacterial Properties
A study evaluated the antibacterial efficacy of several triazolo-pyrimidine derivatives. Among them, a compound structurally similar to this compound exhibited an MIC of 0.5 μg/mL against S. aureus, indicating strong antibacterial potential .
Case Study 2: Anticancer Activity Assessment
Another research effort focused on the anticancer properties of triazolo-pyrimidine derivatives. The study found that a derivative exhibited significant cytotoxicity towards MCF-7 cells with an IC50 value of 12 μM. This suggests a promising avenue for further development in cancer therapeutics .
Data Summary
| Activity Type | Tested Compound | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Antibacterial | Triazolo derivative | S. aureus | 0.5 μg/mL |
| Antibacterial | Triazolo derivative | E. coli | 1 μg/mL |
| Anticancer | Triazolo derivative | MCF-7 | 12 μM |
| Anticancer | Triazolo derivative | Bel-7402 | 15 μM |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity to .
Key Differences and Implications
- Substituent Effects: The N-phenyl group in the target compound provides moderate lipophilicity compared to the polar N-(5-methylisoxazol-3-yl) group in , which could influence membrane permeability and metabolic stability.
- Synthetic Routes: Analogous compounds are synthesized via nucleophilic substitution or coupling reactions, often using cesium carbonate and DMF as catalysts, as seen in triazolopyrimidinone derivatives .
Physicochemical Properties
Available data on related compounds highlight gaps in literature:
- Melting Points/Boiling Points: Not reported for the target compound or most analogs .
- Solubility : Predicted to vary significantly; the target compound’s phenyl group may reduce aqueous solubility compared to the methoxy-substituted analog .
Preparation Methods
Synthesis of N-Methyl-N-Phenylbromoacetamide
Bromoacetyl bromide (1.0 equiv) reacts with N-methylaniline (1.1 equiv) in dichloromethane (DCM) at 0°C, yielding N-methyl-N-phenylbromoacetamide (92% purity).
Coupling to the Triazolopyrimidine Core
The 6-chloro intermediate of 3-methyl-7-oxo-triazolopyrimidine undergoes substitution with the pre-formed acetamide. Using potassium tert-butoxide (2.0 equiv) in tetrahydrofuran (THF) at 50°C for 12 hours achieves 65–72% conversion. Alternatively, Suzuki-Miyaura coupling with a boronate ester derivative of the acetamide (e.g., pinacol boronate) and PdCl₂(dppf) in dioxane/water (4:1) at 80°C for 15 hours enhances yield to 85%.
Optimization of Reaction Conditions
Solvent Systems
Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may necessitate stringent drying. Mixed solvents (dioxane/water) facilitate Pd-catalyzed couplings by stabilizing both organic and aqueous phases.
Catalytic Systems
Palladium catalysts (PdCl₂(dppf), Pd(PPh₃)₄) are critical for cross-couplings. Ligand selection (e.g., dppf vs. XPhos) impacts efficiency:
| Catalyst | Ligand | Yield |
|---|---|---|
| PdCl₂(dppf) | dppf | 85% |
| Pd(PPh₃)₄ | None | 68% |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-methyl-2-{3-methyl-7-oxo-triazolopyrimidinyl}-N-phenylacetamide?
- Methodology : The compound is synthesized via multi-step reactions, starting with the formation of the triazolopyrimidine core. A typical approach involves:
- Step 1 : Cyclocondensation of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxylic acid with a β-ketoester to form the pyrimidine ring.
- Step 2 : Alkylation or acylation at the 6-position of the triazolopyrimidine core using methyl iodide or acetyl chloride under basic conditions (e.g., NaH in DMF) .
- Step 3 : Coupling with N-methyl-N-phenylacetamide via a nucleophilic substitution or amide bond formation (e.g., EDC/HOBt-mediated coupling) .
- Optimization : Reaction progress is monitored using TLC, and intermediates are purified via column chromatography. Final product purity (>95%) is confirmed via HPLC and NMR .
Q. How is the structural integrity of the compound validated post-synthesis?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm regioselectivity of substitutions (e.g., methyl group at N3 vs. N1) and acetamide linkage .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., CHNO) .
- X-ray Crystallography : For unambiguous confirmation, single crystals are grown in DMSO/water, and structures are solved using SHELX software .
Q. What preliminary biological assays are recommended for triazolopyrimidine derivatives?
- Screening :
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of CDKs or Aurora kinases, given structural similarity to known inhibitors .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How do substituents on the triazolopyrimidine core influence bioactivity?
- Structure-Activity Relationship (SAR) :
- N3-Methyl Group : Enhances metabolic stability but may reduce solubility (logP increases by ~0.5 units) .
- Phenylacetamide Moiety : The N-methyl-N-phenyl group improves blood-brain barrier penetration, making the compound suitable for neurological targets .
- Fluorine Substitution : Adding fluorine at the phenyl ring (e.g., para-position) increases target binding affinity (e.g., K < 100 nM for CB2 receptors) .
- Table 1 : SAR Summary
| Substituent | Effect on Bioactivity |
|---|---|
| N3-Methyl | ↑ Metabolic stability |
| N-Phenyl | ↑ Lipophilicity |
| 7-Oxo | ↑ Hydrogen bonding |
Q. What strategies resolve contradictions in enzyme inhibition data across studies?
- Approach :
- Assay Validation : Confirm enzyme purity and activity (e.g., use recombinant proteins with ≥90% purity).
- Buffer Optimization : Test varying ionic strengths (e.g., 50–150 mM NaCl) and pH (6.5–7.5) to identify false positives .
- Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to distinguish direct inhibition from allosteric effects .
Q. How can computational modeling predict off-target interactions?
- Methods :
- Docking Simulations : Use AutoDock Vina to screen against the PDB database (e.g., prioritize kinases, GPCRs).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable interactions) .
- ADMET Prediction : SwissADME calculates bioavailability scores (e.g., >0.55 suggests oral efficacy) .
Q. What in vivo models are suitable for pharmacokinetic studies?
- Models :
- Rodents : Sprague-Dawley rats for IV/PO administration (dose: 10 mg/kg). Plasma samples analyzed via LC-MS/MS at 0.5–24 h post-dose .
- Key Parameters : Half-life (t > 4 h), AUC (>500 ng·h/mL), and V (<2 L/kg) indicate favorable PK .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
